![molecular formula C22H25NO5 B14515037 Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is an organic compound that features a biphenyl group attached to a malonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate typically involves the reaction of diethyl malonate with a biphenyl derivative under specific conditions. One common method is the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with diethyl malonate . The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials
作用机制
The mechanism of action of diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the malonate ester can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Diethyl malonate: A malonate ester without the biphenyl group.
Acetamidomalonate derivatives: Compounds with similar structures but different substituents on the malonate ester
Uniqueness
Diethyl 2-([1,1’-biphenyl]-4-ylmethyl)-2-acetamidomalonate is unique due to the presence of both the biphenyl group and the malonate ester. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
diethyl 2-acetamido-2-[(4-phenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C22H25NO5/c1-4-27-20(25)22(23-16(3)24,21(26)28-5-2)15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
InChI 键 |
VLGREMQWAMOUDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


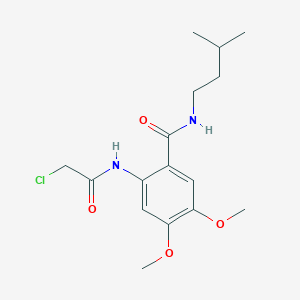
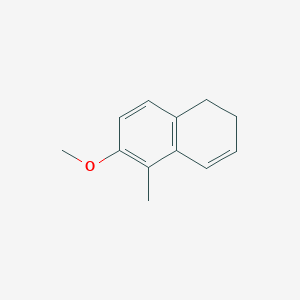
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
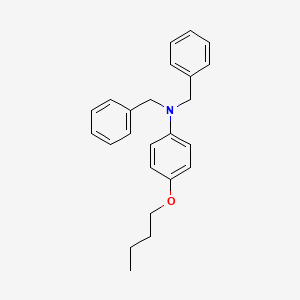
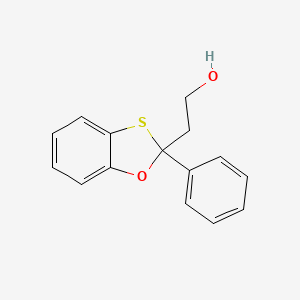
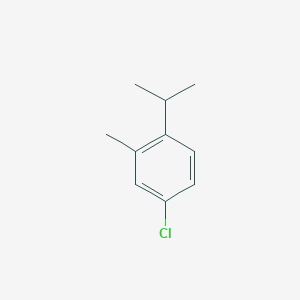
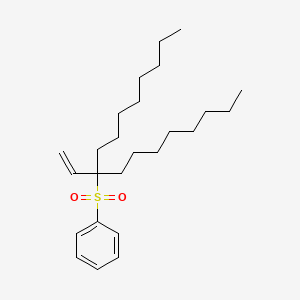
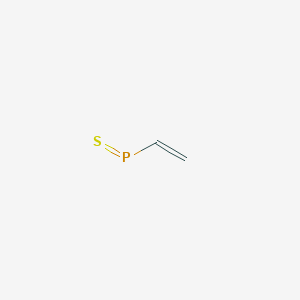
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
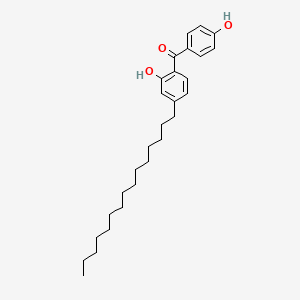
![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)
![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
